molecular formula C35H53ClN2O3 B1676898 Nabitan hydrochloride CAS No. 49637-08-3

Nabitan hydrochloride

Cat. No. B1676898
CAS RN: 49637-08-3
M. Wt: 585.3 g/mol
InChI Key: KWXQFOPVLBPXHY-CNZCJKERSA-N
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Description

Nabitan hydrochloride is discontinued (DEA controlled substance). Nabitan hydrochloride is a synthetic cannabinoid analog that exhibits antiemetic and analgesic effects. The proposed method of action is most likely by binding to and activating the CB1 and CB2 cannabinoid receptors. It has also been shown to reduce intraocular pressure and may be useful in treating glaucoma.

properties

CAS RN

49637-08-3

Product Name

Nabitan hydrochloride

Molecular Formula

C35H53ClN2O3

Molecular Weight

585.3 g/mol

IUPAC Name

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate;hydrochloride

InChI

InChI=1S/C35H52N2O3.ClH/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28;/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3;1H

InChI Key

KWXQFOPVLBPXHY-CNZCJKERSA-N

SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl

Canonical SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

66556-74-9 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Nabutam, Benzopyranoperidine, SP-106, A-40656;  A 40656;  A40656

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of this compound was repeated by combining equimolar quantities of 5,5-dimethyl-10-hydroxy-8-(3-methyl-2-octyl)-2-(2-propynyl)-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-d]pyridine, dicyclohexylcarbodiimide and γ-piperidinobutyric acid hydrochloride in methylene chloride. After stirring for about 16 hours at room temperature, the reaction mixture was cooled, and the by-product of dicyclohexylurea was removed by suction filtration. The mother liquor was evaporated to give a light yellow residue which was dissolved in a methylene chloride/cyclohexane mixture and stored in the cold for 16 hours. A small quantity of additional dicyclohexylurea was removed by filtration, and the solvents were distilled off using a rotary evaporator. The residue which remained was dried in vacuo and crystallized from a mixture of methylene chloride and diethyl ether to give a colorless solid, m.p. 108°-111° C. Thin layer chromatography (10% MeOH/CHCl3) indicated the compound to be pure; the nuclear magnetic resonance and infrared spectra of the material were consistent with the desired product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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